{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
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Description
{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile is a useful research compound. Its molecular formula is C13H14N4O and its molecular weight is 242.282. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and cell death to prevent damaged cells from dividing .
Biochemical Pathways
The compound’s interaction with Serine/threonine-protein kinase Chk1 affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability and preventing mutations that could lead to diseases such as cancer .
Result of Action
The compound’s action on Serine/threonine-protein kinase Chk1 can influence cellular processes such as cell cycle progression and DNA repair. By modulating these processes, the compound may have potential therapeutic effects in conditions associated with DNA damage or abnormal cell division .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These may include the presence of other molecules in the cellular environment, the pH, temperature, and the presence of metabolic enzymes. Specific details about how these factors influence the action of this compound are currently unknown .
Properties
IUPAC Name |
2-[[5-(4-methylpiperazin-1-yl)furan-2-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-16-4-6-17(7-5-16)13-3-2-12(18-13)8-11(9-14)10-15/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIVIMANAQHMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(O2)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.